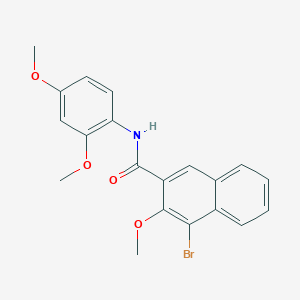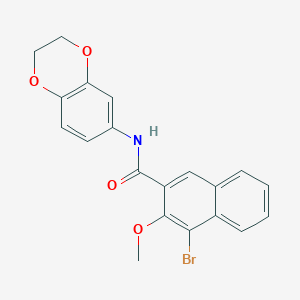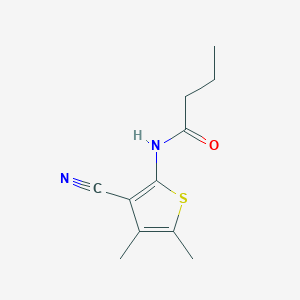![molecular formula C25H26ClN3O B251068 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B251068.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the class of piperazine derivatives.
Mécanisme D'action
The exact mechanism of action of BPCA is not fully understood. However, it has been proposed that BPCA exerts its biological effects by interacting with various receptors in the body. BPCA has been found to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, anxiety, and depression.
Biochemical and Physiological Effects:
BPCA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the viral load in infected cells. BPCA has also been found to have antibacterial and antifungal properties. Moreover, BPCA has been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BPCA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BPCA is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, BPCA has some limitations as well. Its solubility in water is low, which makes it difficult to administer in animal models. Moreover, the exact mechanism of action of BPCA is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the research on BPCA. One potential direction is to study the structure-activity relationship of BPCA to identify more potent derivatives. Another direction is to investigate the potential use of BPCA as a diagnostic tool for Alzheimer's disease. Moreover, BPCA can be studied for its potential applications in the treatment of other neurological disorders. Finally, the use of BPCA in combination with other drugs can be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, BPCA is a synthetic compound that has shown potential applications in various fields of science. It has been studied for its anticancer, antiviral, and antimicrobial activities, as well as its anxiolytic and antidepressant effects. BPCA has several advantages for lab experiments, including its stability and ease of synthesis, but it also has some limitations. Future research on BPCA can lead to the development of more potent derivatives and potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of BPCA involves the reaction of 4-chloroacetophenone with 4-(4-benzylpiperazin-1-yl)aniline in the presence of a base. The reaction leads to the formation of BPCA as a white solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
BPCA has shown potential applications in various fields of science. It has been studied for its anticancer, antiviral, and antimicrobial activities. BPCA has also been found to have anxiolytic and antidepressant effects. Moreover, BPCA has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
Formule moléculaire |
C25H26ClN3O |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H26ClN3O/c26-22-8-6-20(7-9-22)18-25(30)27-23-10-12-24(13-11-23)29-16-14-28(15-17-29)19-21-4-2-1-3-5-21/h1-13H,14-19H2,(H,27,30) |
Clé InChI |
TXAAOABDIAHYTM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)



![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
